1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 887590-90-1
VCID: VC16705913
InChI: InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(13-21)12-20-9-7-14-5-4-6-16(19)11-14/h4-6,11,15,20H,7-10,12-13H2,1-3H3
SMILES:
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.3 g/mol

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine

CAS No.: 887590-90-1

Cat. No.: VC16705913

Molecular Formula: C18H27BrN2O2

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine - 887590-90-1

Specification

CAS No. 887590-90-1
Molecular Formula C18H27BrN2O2
Molecular Weight 383.3 g/mol
IUPAC Name tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(13-21)12-20-9-7-14-5-4-6-16(19)11-14/h4-6,11,15,20H,7-10,12-13H2,1-3H3
Standard InChI Key LFLCLGISMPCQMA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CNCCC2=CC(=CC=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functional Groups

The compound belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. The Boc group (-O(C=O)C(CH3)3) at the 1-position serves as a protective moiety for the amine, enhancing stability during synthetic manipulations. At the 3-position, an ethylamino-methyl side chain (-CH2-NH-CH2CH2-) bridges the pyrrolidine ring to a 3-bromophenyl group. This aromatic system introduces steric bulk and electronic diversity, enabling participation in cross-coupling reactions .

Table 1: Molecular Data for 1-Boc-3-([2-(3-Bromo-phenyl)-ethylamino]-methyl)-pyrrolidine

PropertyValue
Molecular FormulaC₁₉H₂₈BrN₂O₂
Molecular Weight409.35 g/mol
SMILESO=C(OCC(C)(C)C)N1CCC(C1)CNCCc2cccc(Br)c2
Topological Polar Surface Area49.8 Ų
Lipophilicity (LogP)3.2 (estimated)

The bromine atom at the meta position of the phenyl ring enhances electrophilicity, facilitating nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions .

Synthetic Pathways and Optimization

Boc Protection of Pyrrolidine

The synthesis begins with Boc protection of pyrrolidine’s amine group. As demonstrated in analogous procedures , (R)-(-)-N-Boc-3-pyrrolidinol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) to form a mesylate intermediate. This step activates the hydroxyl group for subsequent nucleophilic substitution.

(R)-N-Boc-3-pyrrolidinol+MsClEt₃N, DCM(R)-N-Boc-3-mesyl-pyrrolidine+HCl\text{(R)-N-Boc-3-pyrrolidinol} + \text{MsCl} \xrightarrow{\text{Et₃N, DCM}} \text{(R)-N-Boc-3-mesyl-pyrrolidine} + \text{HCl}

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → RT85–90%
MesylationMsCl, Et₃N, DCM, 0°C → RT78–82%
Amine Displacement2-(3-Bromophenyl)ethylamine, K₂CO₃, THF, 60°C65–70%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The Boc group imparts moderate lipophilicity (LogP ~3.2), rendering the compound soluble in organic solvents like DCM, THF, and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating formulation with co-solvents for biological testing . Stability studies under ambient conditions suggest decomposition at temperatures >100°C, with hydrolysis of the Boc group observed under strongly acidic or basic conditions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc-CH₃), 2.30–2.50 (m, 2H, pyrrolidine-CH₂), 3.10–3.40 (m, 4H, N-CH₂ and NH-CH₂), 7.20–7.50 (m, 4H, aromatic H).

  • ¹³C NMR: δ 28.3 (Boc-CH₃), 79.8 (Boc-C), 155.2 (C=O), 131.5–122.0 (aromatic C-Br).

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The bromophenyl moiety serves as a handle for Suzuki-Miyaura couplings, enabling diversification into biaryl structures common in kinase inhibitors and GPCR modulators. For example, replacing bromine with a pyridyl group could enhance target binding affinity .

Peptide Synthesis

The Boc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine for subsequent couplings .

Exposure RouteProtective Measures
InhalationUse fume hood; wear N95 mask
Skin ContactNitrile gloves; lab coat
Eye ContactSafety goggles

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